![molecular formula C21H26ClN3O2 B10763220 N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide](/img/structure/B10763220.png)
N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide: is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidine Ring: : This step can be achieved through the reaction of 2-methylpyrrolidine with benzyl chloride in the presence of a base, such as sodium hydride, under anhydrous conditions.
Amidation Reaction: : The prepared pyrrolidine derivative is then reacted with 5-chloro-2-methoxy-4-nitrobenzoic acid under coupling conditions, employing a reagent like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the amide bond.
Reduction of Nitro Group: : The final step involves the reduction of the nitro group to an amino group, which is typically performed using a reducing agent like palladium on carbon (Pd/C) under a hydrogen atmosphere.
Industrial Production Methods
The industrial production of this compound generally follows similar synthetic routes but may involve optimized conditions such as:
Continuous flow reactions to enhance efficiency.
Catalytic methods to reduce by-products.
Advanced purification techniques, including recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidative reactions can modify the functional groups in the compound, potentially transforming the methoxy group into a hydroxyl group using reagents like Jones reagent.
Reduction: : Reduction reactions can reduce nitro groups to amines, as mentioned in the synthetic route, using agents like hydrogen and palladium.
Substitution: : The aromatic benzamide can undergo nucleophilic aromatic substitution, especially at the chloro position, using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: : Jones reagent (CrO3/H2SO4), Dess-Martin periodinane.
Reduction: : Palladium on carbon (Pd/C) with hydrogen.
Substitution: : Sodium methoxide in methanol, lithium diisopropylamide (LDA) in tetrahydrofuran (THF).
Major Products
From oxidation: Formation of hydroxyl derivatives.
From reduction: Formation of amine derivatives.
From substitution: Formation of methoxy- or amino-substituted benzamides.
Scientific Research Applications
N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide has applications across various scientific fields, such as:
Chemistry: : Used as an intermediate in organic synthesis for creating complex molecules.
Biology: : Employed in studies involving enzyme inhibition due to its potential binding affinity to certain biological targets.
Medicine: : Investigated for its potential therapeutic effects in conditions such as inflammation and neurological disorders.
Industry: : Utilized in the development of new materials and chemical products.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interaction with specific enzymes or receptors in the body.
Pathways Involved: : Influencing biochemical pathways related to inflammation, cell signaling, and neurotransmission.
Comparison with Similar Compounds
N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide can be compared to other benzamide derivatives:
N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-hydroxy-4-(methylamino)benzamide: : Similar structure but with a hydroxyl group instead of a methoxy group.
N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(ethylamino)benzamide: : Similar but with an ethylamino group.
Differences: : The specific substituents (like methoxy vs. hydroxy) influence the compound's reactivity, solubility, and interaction with biological targets.
That's a deep dive into the fascinating world of this compound. What's your take on it?
Properties
Molecular Formula |
C21H26ClN3O2 |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide |
InChI |
InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18?/m0/s1 |
InChI Key |
KRVOJOCLBAAKSJ-PIVQAISJSA-N |
Isomeric SMILES |
C[C@H]1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |
Canonical SMILES |
CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


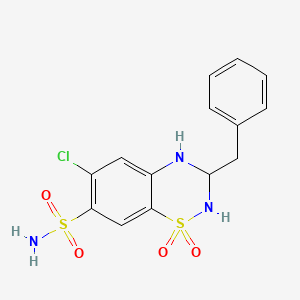

![2-[(4R,6S,7R,9R,10R,11E,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10763166.png)
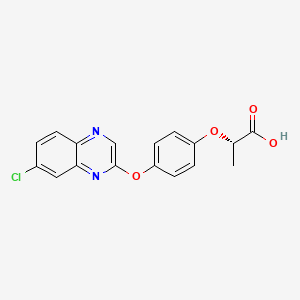

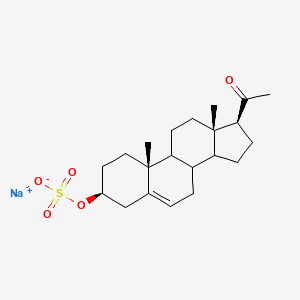
![4-[(R)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763202.png)
![4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763228.png)
![[(1S,2S,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B10763236.png)
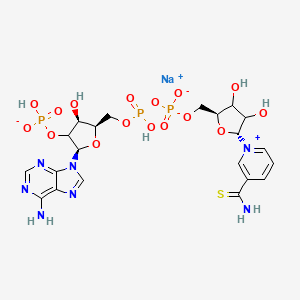
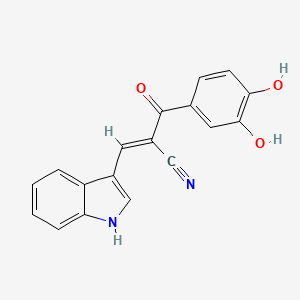
![4-[(S)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763253.png)
![sodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B10763258.png)
![(2S)-4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-Dimethylethyl)amino]carbonyl]-1-piperazinecarboxylic acid, phenylmethyl ester](/img/structure/B10763264.png)
